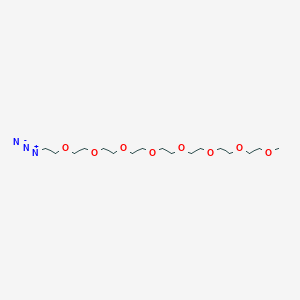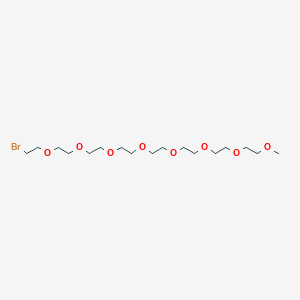
MYCi975
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MYCi975, also known as NUCC-0200975, is a potent and selective inhibitor of the MYC oncogene. MYC is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis. The upregulation of MYC expression is frequently observed in various cancers, making it a highly validated oncogenic target . This compound disrupts the interaction between MYC and its partner protein MAX, promoting MYC degradation and inhibiting its function .
Wissenschaftliche Forschungsanwendungen
MYCi975 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound dient als chemische Sonde, um die MYC-Funktion und ihre Rolle in zellulären Prozessen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die biologischen Pfade zu untersuchen, die von MYC reguliert werden, und ihre Auswirkungen auf Zellproliferation, Stoffwechsel und Apoptose.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Interaktion zwischen MYC und MAX stört, was zum Abbau von MYC führt. Diese Störung wird erreicht, indem die Phosphorylierung von MYC an Threonin 58 gefördert wird, wodurch MYC für den proteasomalen Abbau markiert wird . Die Hemmung der MYC-Funktion führt zur Unterdrückung der MYC-gesteuerten Genexpression und zur Hemmung der Proliferation von Krebszellen .
Ähnliche Verbindungen:
MYCi361: Ein weiterer MYC-Inhibitor, der die MYC/MAX-Interaktion stört und den MYC-Abbau fördert.
10074-G5: Ein kleines Molekül, das die MYC/MAX-Interaktion stört, aber eine schlechte Selektivität aufweist.
10074-A4: Ähnlich wie 10074-G5 zielt es auf die MYC/MAX-Interaktion ab, mit begrenzter Spezifität.
JKY-2-169: Eine Verbindung, die an den MYC/MAX-Komplex bindet, aber nicht die Potenz von this compound besitzt.
7594-0035: Ein weiteres kleines Molekül, das auf die MYC/MAX-Interaktion abzielt, mit unterschiedlicher Wirksamkeit.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung der MYC-Funktion aus. Es hat in vivo bemerkenswerte Verträglichkeit und Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht . Darüber hinaus hat this compound ein günstiges pharmakokinetisches Profil und kann oral verabreicht werden, was sein Potenzial als therapeutisches Mittel erhöht .
Wirkmechanismus
- MYCi975 specifically targets the MYC proteinMYC is a well-studied cancer driver gene that promotes tumorigenesis through various mechanisms, including stimulating cell proliferation, blocking apoptosis, altering metabolism, and suppressing host immunity .
- This compound affects several downstream pathways:
Target of Action
Biochemical Pathways
Action Environment
Biochemische Analyse
Biochemical Properties
MYCi975 interacts with the MYC/MAX complex, a master transcription factor responsible for regulating essential cellular processes . It binds directly to MYC to inhibit its function and to promote its degradation by enhancing GSK3β–mediated phosphorylation . This interaction disrupts the MYC/MAX complex, leading to the inhibition of MYC function .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impairing MYC-driven gene expression . This includes effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on MYC function results in changes in these cellular processes, contributing to its anti-tumor activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves disrupting the MYC/MAX interaction, promoting MYC T58 phosphorylation, and enhancing MYC degradation . These actions result in the inhibition of MYC function and the impairment of MYC-driven gene expression . This mechanism of action is at the heart of this compound’s anti-tumor activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability and does not degrade rapidly, allowing for long-term studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Lower doses are associated with the inhibition of MYC function and the impairment of MYC-driven gene expression . At higher doses, this compound exhibits potent anti-tumor activities .
Metabolic Pathways
This compound is involved in the metabolic pathway of MYC degradation . It enhances GSK3β–mediated phosphorylation, which promotes MYC degradation . This interaction with the metabolic pathway contributes to the compound’s ability to inhibit MYC function .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .
Subcellular Localization
Current understanding suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MYCi975 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature and patents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically supplied as a powder with a purity of ≥ 98% as determined by high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MYCi975 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zu reduzierten Formen führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von this compound führen kann .
Vergleich Mit ähnlichen Verbindungen
MYCi361: Another MYC inhibitor that disrupts MYC/MAX interaction and promotes MYC degradation.
10074-G5: A small molecule that interferes with MYC/MAX interaction but has poor selectivity.
10074-A4: Similar to 10074-G5, it targets MYC/MAX interaction with limited specificity.
JKY-2-169: A compound that binds to the MYC/MAX complex but lacks the potency of MYCi975.
7594-0035: Another small molecule targeting MYC/MAX interaction with varying efficacy.
Uniqueness of this compound: this compound stands out due to its high selectivity and potency in inhibiting MYC function. It has shown remarkable tolerability and efficacy in vivo, making it a promising candidate for cancer therapy . Additionally, this compound has a favorable pharmacokinetic profile and can be administered orally, enhancing its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFDVBYONIJLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl2F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













